Hydrogen-Bond-Driven Interfacial Packing Density Differentiates Glycinate from Sarcosinate Surfactants
Sodium N-lauroylglycinate achieves tighter molecular packing at the air-water interface compared to sodium N-lauroylsarcosinate, driven by intermolecular hydrogen bonding via the unsubstituted amide group [1]. The glycinate headgroups pack more densely at the surface than sarcosinate headgroups, a difference that becomes further pronounced in the presence of kosmotropic salts (e.g., NaF) which promote H-bond network formation [1].
| Evidence Dimension | Interfacial packing density (molecular packing at air-water interface) |
|---|---|
| Target Compound Data | Tighter packing; head groups more tightly packed at surface than C12SarcNa, further enhanced by NaF addition |
| Comparator Or Baseline | Sodium N-lauroylsarcosinate (C12SarcNa): looser packing due to blocked intersurfactant H-bonds from N-methylation |
| Quantified Difference | Qualitative difference (tighter vs. looser packing); surface tension measurements confirmed decreased cmc and increased packing density for both surfactants with salt addition, but head-group packing density differential maintained |
| Conditions | Air-water interface; surface tension measurements with and without NaF, NaCl, NaSCN salts |
Why This Matters
Tighter interfacial packing in glycinate-based surfactants translates to enhanced surface elasticity and foam film stability, enabling formulation of cleansing products with superior foam persistence and texture that sarcosinate-based alternatives cannot replicate without additional foam stabilizers.
- [1] Preisig N, Schad T, Jacers L, et al. How Promoting and Breaking Intersurfactant H-Bonds Impact Foam Stability. Langmuir. 2019;35(47):15148-15157. View Source
